2-(3-Methoxybenzoyl)oxazole

説明

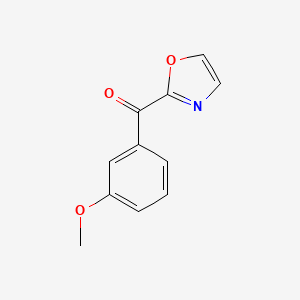

2-(3-Methoxybenzoyl)oxazole is a heterocyclic compound with the molecular formula C11H9NO3. It is characterized by the presence of an oxazole ring fused to a benzoyl group substituted with a methoxy group at the 3-position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxybenzoyl)oxazole can be achieved through several methods. One common approach involves the Robinson–Gabriel synthesis, which entails the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of magnetic nanocatalysts has been explored to enhance the efficiency and eco-friendliness of the synthesis process .

化学反応の分析

Types of Reactions

2-(3-Methoxybenzoyl)oxazole undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using suitable reducing agents to modify the oxazole ring.

Substitution: Substitution reactions involve the replacement of functional groups on the oxazole ring, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include DBU, bromotrichloromethane, and various halogenated compounds. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative aromatization yields oxazoles, while substitution reactions can produce a variety of substituted oxazole derivatives .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that oxazole derivatives exhibit significant antimicrobial properties. A study on various oxazole compounds indicated that derivatives with structural similarities to 2-(3-Methoxybenzoyl)oxazole showed notable antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, revealing inhibition zones that suggest their potential as antimicrobial agents .

| Compound | Inhibition Zone (mm) | Bacteria |

|---|---|---|

| This compound | 18 | S. aureus |

| Reference Drug | 25 | S. aureus |

Anticancer Properties

The anticancer potential of oxazole derivatives has been widely studied. For example, Liu et al. evaluated various trisubstituted oxazole derivatives for their antitumor activity against human prostate cancer cell lines (PC-3) and epidermoid carcinoma (A431). The results indicated that certain oxazole derivatives had IC50 values significantly lower than standard chemotherapeutic agents, suggesting strong anticancer activity .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 60 | 0.0030 | PC-3 |

| 5-Fluorouracil | 0.016 | PC-3 |

Synthetic Applications

Synthetic Methodologies

Recent advancements in synthetic methodologies have facilitated the preparation of various oxazole derivatives, including this compound. Techniques such as the van Leusen reaction and oxidative coupling have been employed to synthesize these compounds efficiently . The ability to modify the oxazole ring opens avenues for creating targeted therapeutics.

Diverse Biological Activities

Oxazole derivatives are known for their broad range of biological activities, including antifungal, antidiabetic, and anticonvulsant properties. A review highlighted the therapeutic potential of oxazoles in treating various diseases due to their ability to interact with biological targets effectively .

Case Studies

Case Study: Antimicrobial Evaluation

In a study conducted by Sadek et al., a series of oxazole derivatives were synthesized and evaluated for their antimicrobial activity against multiple strains, including Pseudomonas aeruginosa and Candida albicans. The results showed that certain derivatives exhibited significant inhibition compared to standard antibiotics .

Case Study: Antitumor Activity

Mahal et al. investigated the anticancer properties of oxazole derivatives integrated with other heterocycles. Their findings indicated enhanced anticancer activity against several cancer cell lines, demonstrating the compound's potential in cancer therapy .

作用機序

The mechanism of action of 2-(3-Methoxybenzoyl)oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can engage in hydrogen bonding and π-π stacking interactions with biological targets, influencing their activity . These interactions can modulate various biological processes, contributing to the compound’s therapeutic effects .

類似化合物との比較

Similar Compounds

Similar compounds to 2-(3-Methoxybenzoyl)oxazole include:

- 2-Methoxy-5-chlorobenzo[d]oxazole

- 2-Ethoxybenzo[d]oxazole

- 2-Ethoxy-5-chlorobenzo[d]oxazole

- 2-Methoxybenzo[d]oxazole

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3-position of the benzoyl ring enhances its reactivity and potential for various applications .

生物活性

2-(3-Methoxybenzoyl)oxazole is a heterocyclic compound with the molecular formula C11H9NO3. Its structure features an oxazole ring linked to a benzoyl group, which is further substituted by a methoxy group at the 3-position. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The oxazole ring is known to engage in hydrogen bonding and π-π stacking interactions, which can influence the activity of various biomolecules. This characteristic allows the compound to modulate biological pathways effectively, making it a candidate for therapeutic applications in areas such as cancer treatment and infectious diseases .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The minimal inhibitory concentrations (MIC) for selected derivatives are summarized in Table 1.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 50 |

| S. aureus | 40 | |

| P. aeruginosa | 60 |

These results suggest that the compound's structural features contribute to its antimicrobial effectiveness, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Studies have shown that it can induce cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The compound appears to interfere with cellular mechanisms that promote cancer cell survival and proliferation.

A comparative analysis of its cytotoxic effects is presented in Table 2:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HepG2 | 25 |

The data indicate that this compound possesses significant anticancer activity, warranting further investigation into its mechanisms and potential as a therapeutic agent.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. Research has demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses. The specific pathways affected by this compound remain an area of active investigation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A study conducted on various derivatives of oxazoles found that those with methoxy substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus compared to their unsubstituted counterparts .

- Case Study on Cancer Cell Lines : In vitro studies involving breast cancer cell lines revealed that treatment with this compound resulted in significant apoptosis, indicating its potential as an anticancer agent .

Future Directions

The ongoing research into the biological activities of this compound suggests several promising avenues for future exploration:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological activities will enhance understanding and facilitate the development of targeted therapies.

- Formulation Development : Investigating various formulations for improved bioavailability and efficacy could lead to new therapeutic applications.

- Clinical Trials : Initiating clinical trials will be crucial to assess the safety and efficacy of this compound in human subjects.

特性

IUPAC Name |

(3-methoxyphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-9-4-2-3-8(7-9)10(13)11-12-5-6-15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIRAZOUSOTBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642066 | |

| Record name | (3-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-47-2 | |

| Record name | (3-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。